molecular formula C6H4BBrF3K B1324548 Potassium 2-bromophenyltrifluoroborate CAS No. 480445-38-3

Potassium 2-bromophenyltrifluoroborate

Cat. No.: B1324548
CAS No.: 480445-38-3
M. Wt: 262.91 g/mol
InChI Key: ZBIFTBZXVXXMCG-UHFFFAOYSA-N
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Description

Potassium 2-bromophenyltrifluoroborate is an organoboron compound with the molecular formula C6H4BBrF3K and a molecular weight of 262.90 g/mol . It is a member of the potassium trifluoroborate family, which are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions.

Preparation Methods

Potassium 2-bromophenyltrifluoroborate can be synthesized through several methods. One common method involves the reaction of 2-bromophenylboronic acid with potassium bifluoride (KHF2) in the presence of a suitable solvent . The reaction typically proceeds under mild conditions and yields the desired trifluoroborate salt. Industrial production methods often involve similar synthetic routes but are optimized for larger scale production, ensuring high purity and yield.

Chemical Reactions Analysis

Potassium 2-bromophenyltrifluoroborate is a versatile reagent in organic synthesis. It undergoes various types of reactions, including:

Mechanism of Action

The mechanism of action of potassium 2-bromophenyltrifluoroborate in cross-coupling reactions involves the formation of a palladium complex with the boronate group. This complex undergoes transmetalation, where the boronate group is transferred to the palladium catalyst. The palladium then facilitates the coupling of the boronate group with an electrophilic partner, forming a new carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.

Comparison with Similar Compounds

Potassium 2-bromophenyltrifluoroborate is unique compared to other similar compounds due to its stability and reactivity. Similar compounds include:

These compounds share similar reactivity patterns but differ in their steric and electronic properties, which can influence their behavior in chemical reactions.

Properties

IUPAC Name

potassium;(2-bromophenyl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BBrF3.K/c8-6-4-2-1-3-5(6)7(9,10)11;/h1-4H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBIFTBZXVXXMCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=CC=C1Br)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BBrF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40635698
Record name Potassium (2-bromophenyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480445-38-3
Record name Potassium (2-bromophenyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium 2-bromophenyltrifluoroborate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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